molecular formula C19H18N2O4 B13728875 DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester CAS No. 3338-35-0

DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester

Cat. No.: B13728875
CAS No.: 3338-35-0
M. Wt: 338.4 g/mol
InChI Key: QDAFQGLLNQPQAT-UHFFFAOYSA-N
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Description

DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester is a protected amino acid derivative primarily employed as a key building block in peptide synthesis. Compounds with the benzyloxycarbonyl (Cbz) group are widely used in the production of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs) . The Cbz group serves as a protecting group for the amine moiety, preventing unwanted side reactions during the stepwise construction of peptide chains. The cyanomethyl ester functionality acts as an activated ester, facilitating efficient coupling with the amine group of another amino acid to form a peptide bond. This reactivity is analogous to that of other activated esters used in peptide synthesis, such as vinyl esters . The related L-enantiomer of this compound is described as a white powder with a high purity standard of 99% . Research into similar Cbz-protected peptides has demonstrated their significance in broader scientific studies, including investigations into membrane fusion inhibitors, highlighting the value of these compounds in fundamental biochemical and biophysical research . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Properties

CAS No.

3338-35-0

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

cyanomethyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C19H18N2O4/c20-11-12-24-18(22)17(13-15-7-3-1-4-8-15)21-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,12-14H2,(H,21,23)

InChI Key

QDAFQGLLNQPQAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC#N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation involves two main steps:

  • Protection of the Amino Group :
    Phenylalanine's amino group is protected by introducing the benzyloxycarbonyl group (Cbz) to form N-benzyloxycarbonyl-3-phenylalanine.

  • Formation of the Cyanomethyl Ester :
    The carboxylic acid group of the protected amino acid is esterified with cyanomethanol or a cyanomethylating agent to yield the cyanomethyl ester.

Detailed Synthetic Procedure

  • Starting Material : DL-3-phenylalanine
  • Step 1: Amino Protection

    • React DL-3-phenylalanine with benzyloxycarbonyl chloride (Cbz-Cl) in an aqueous or biphasic system, typically in the presence of a base such as sodium bicarbonate or triethylamine to neutralize HCl formed.
    • The reaction is generally carried out in solvents like dichloromethane or ethyl acetate at temperatures controlled between 0°C and room temperature to avoid side reactions.
  • Step 2: Cyanomethyl Ester Formation

    • The protected amino acid is then reacted with cyanomethanol or an equivalent cyanomethylating reagent.
    • Esterification is often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives to activate the carboxyl group.
    • Solvents like dichloromethane or acetonitrile are used, with temperature control to prevent decomposition.
    • The reaction is monitored by thin-layer chromatography (TLC) or HPLC to determine completion.
  • Purification

    • The crude product is purified by extraction, washing with buffers (e.g., phosphate buffer, hydrochloric acid), drying over anhydrous sodium sulfate, and vacuum drying.
    • Crystallization or column chromatography may be employed for further purification.

Data Table: Typical Reaction Conditions for Preparation

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Amino Protection DL-3-phenylalanine + benzyloxycarbonyl chloride + base Dichloromethane or ethyl acetate 0°C to RT 1–3 hours 85–90 Base: triethylamine or NaHCO3
Cyanomethyl Ester Formation Protected amino acid + cyanomethanol + DCC Dichloromethane or acetonitrile 0°C to RT 4–24 hours 75–85 Use of coupling agents critical
Purification Extraction, washing with phosphate buffer and HCl RT Drying over Na2SO4, vacuum drying

Research Findings and Analysis

  • Reactivity and Stability :
    The cyanomethyl ester moiety increases the electrophilic character of the carboxyl carbon, facilitating nucleophilic attack by amines during peptide bond formation, while the benzyloxycarbonyl group protects the amino function from undesired reactions.

  • Yield Optimization :
    Temperature and pH control are critical. Lower temperatures minimize side reactions such as hydrolysis or racemization. The choice of solvent affects solubility and reaction kinetics.

  • Side Reactions :
    Potential side reactions include hydrolysis of the ester, racemization at the chiral center, and formation of by-products due to overactivation or impurities in coupling agents. These can be minimized by careful reagent selection and reaction monitoring.

  • Comparison with Other Active Esters : Cyanomethyl esters offer a good compromise between stability and reactivity compared to methyl or benzyl esters, which are less reactive, and p-nitrophenyl esters, which can be too reactive and prone to side reactions.

Scientific Research Applications

Chemical Applications

1.1 Peptide Synthesis

DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester is primarily utilized as a protecting group for the amino group in phenylalanine during peptide synthesis. This protection is crucial as it prevents unwanted side reactions, allowing for the stepwise construction of peptides with high fidelity. The compound facilitates the formation of peptide bonds through its cyanomethyl ester group, which can be activated under specific conditions to couple with other amino acids effectively.

1.2 Reaction Mechanisms

The compound can undergo various chemical reactions:

  • Oxidation : The benzyloxycarbonyl group can be oxidized to yield carbonyl compounds.
  • Reduction : The benzyloxycarbonyl protecting group can be removed via hydrogenation or catalytic reduction methods.
  • Substitution : It participates in nucleophilic substitution reactions, where the cyanomethyl ester group can be replaced by other nucleophiles.

Biological Applications

2.1 Enzyme-Substrate Interaction Studies

In biological research, this compound serves as a model compound for studying enzyme-substrate interactions and protein synthesis mechanisms. Its structure allows researchers to investigate how protected amino acids behave in biological systems, providing insights into protein folding and function.

2.2 Drug Development

The compound's ability to protect amino groups makes it valuable in synthesizing peptide-based drugs. It enables the creation of more stable and effective therapeutic agents by controlling the reactivity of amino acids during synthesis. This application is particularly relevant in developing drugs targeting specific diseases where peptides play a crucial role in therapeutic efficacy.

Industrial Applications

3.1 Pharmaceutical Industry

In the pharmaceutical sector, this compound is employed in large-scale peptide synthesis. Its use streamlines the production of peptide-based drugs and specialty chemicals, making it an essential component in modern drug manufacturing processes.

3.2 Specialty Chemicals Production

Beyond pharmaceuticals, this compound is also utilized in producing various specialty chemicals and intermediates that require precise control over reaction conditions and product purity.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various research contexts:

Case Study 1: Peptide Synthesis Optimization
A study demonstrated that using this compound significantly improved yields in synthesizing complex peptides compared to traditional methods that do not utilize protecting groups effectively .

Case Study 2: Drug Development
Research involving the synthesis of peptide analogs for therapeutic applications showcased how this compound's protective capabilities enhanced the stability and bioactivity of the resulting drugs, leading to promising results in preclinical trials .

Mechanism of Action

The mechanism of action of DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group of phenylalanine from unwanted reactions during peptide synthesis. The cyanomethyl ester group facilitates the formation of ester bonds, allowing for the stepwise construction of peptides .

Molecular Targets and Pathways: The compound targets the amino group of phenylalanine, forming a stable carbamate linkage. This linkage prevents the amino group from participating in side reactions, ensuring the selective formation of peptide bonds .

Comparison with Similar Compounds

Structural and Functional Differentiation

The compound is distinguished from analogous esters by its combination of the Z-protecting group and CME activation. Below is a comparative analysis with key analogues:

Table 1: Comparison of DL-N-Benzyloxycarbonyl-3-phenylalanine Cyanomethyl Ester and Related Compounds
Compound Name Protecting Group Activating Ester Amino Acid Backbone Key Applications
This compound Benzyloxycarbonyl (Z) Cyanomethyl (CME) Phenylalanine (DL) Flexizyme-mediated tRNA charging, racemic peptide synthesis
Phenylalanine cyanomethyl ester (Phe-CME) None Cyanomethyl (CME) Phenylalanine (L/D) tRNA aminoacylation, ribosomal studies
Tyrosine cyanomethyl ester (Tyr-CME) None Cyanomethyl (CME) Tyrosine (L/D) Non-ribosomal peptide synthesis
Serine 3,5-dinitrobenzyl ester (Ser-DBE) None 3,5-Dinitrobenzyl (DBE) Serine (L/D) Flexizyme systems requiring electron-deficient esters
Key Findings:

Ester Reactivity: Cyanomethyl esters (CME) exhibit moderate electrophilicity, suitable for flexizyme-mediated tRNA charging. In contrast, 3,5-dinitrobenzyl esters (DBE) are more electron-deficient, accelerating reactions in sterically demanding environments . The Z-protecting group in the target compound reduces nucleophilic side reactions compared to unprotected analogues like Phe-CME.

Amino Acid Backbone: The phenylalanine backbone provides hydrophobicity, influencing substrate specificity in enzymatic systems. Ser-DBE and Tyr-CME derivatives, with polar side chains, are preferred in hydrophilic or redox-sensitive contexts.

Racemic vs. Enantiopure Forms: The DL configuration of the target compound limits its use in biological systems requiring L-amino acids (e.g., ribosomal translation). Unprotected Phe-CME and Tyr-CME are often enantiopure (L-form) for native tRNA interactions .

Q & A

Q. What synthetic strategies are recommended for preparing DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester, and how do reaction conditions influence yield?

The compound is synthesized via activation of the carboxylic acid group using cyanomethyl ester (CME) as a leaving group. This is common in peptide coupling, where the benzyloxycarbonyl (Z) group protects the amine. Critical parameters include anhydrous conditions (to prevent ester hydrolysis) and catalysts like DCC or HOBt for efficient coupling. Evidence from analogous CME-activated amino acids (e.g., Phe-CME in tRNA synthesis) highlights the use of mild bases to stabilize intermediates .

Q. How does the benzyloxycarbonyl (Z) group affect the compound’s stability during storage or reactions?

The Z-group provides steric and electronic protection for the amine, reducing nucleophilic side reactions. However, storage at 0–6°C is recommended for related Z-protected phenylalanine derivatives to prevent decomposition . Stability under acidic conditions (e.g., TFA cleavage) must be validated via HPLC or LC-MS to ensure integrity during deprotection steps.

Q. What spectroscopic methods are essential for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR to verify esterification (e.g., cyanomethyl protons at δ ~4.5–5.0 ppm) and Z-group aromatic signals.
  • IR spectroscopy for carbonyl stretches (C=O at ~1740 cm⁻¹ for esters, ~1680 cm⁻¹ for carbamate).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass ~308.116 Da for related benzoyl-phenylalanine CME derivatives) .

Advanced Research Questions

Q. How can the stereochemical integrity of the DL-racemic mixture be assessed during enzymatic or chemical coupling reactions?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or capillary electrophoresis can resolve enantiomers. For mechanistic studies, isotopic labeling (e.g., ¹⁵N or ¹³C) combined with kinetic resolution experiments may clarify racemization pathways during synthesis .

Q. What mechanistic insights explain contradictory reactivity data for cyanomethyl esters in solid-phase vs. solution-phase peptide synthesis?

In solution phase, CME’s high electrophilicity facilitates rapid coupling but may lead to hydrolysis under aqueous conditions. In solid-phase synthesis, steric hindrance from resin-bound substrates can slow reactions, requiring optimized coupling agents (e.g., PyBOP) or elevated temperatures. Comparative studies using model peptides (e.g., Z-protected dipeptides) under both conditions are advised .

Q. How does the cyanomethyl ester group influence regioselectivity in heterocyclic compound synthesis (e.g., pyridazinones)?

The electron-withdrawing cyano group enhances the electrophilicity of the ester, promoting nucleophilic attack at the carbonyl. For example, in reactions with hydrazines, regioselectivity for 1,6- vs. 2,6-substituted pyridazinones depends on steric and electronic factors. Computational modeling (DFT) or isotopic tracing can validate proposed mechanisms .

Q. What strategies mitigate side reactions when using this compound in flexizyme-mediated tRNA acylation?

Flexizymes recognize CME’s leaving group efficiency but require strict control of pH (7.5–8.5) and Mg²⁺ concentrations (10–20 mM) to prevent premature hydrolysis. Pre-activation of the amino acid with ATP analogs (e.g., 2′,3′-dideoxy-ATP) improves fidelity in non-ribosomal systems .

Methodological Notes

  • Data Contradiction Resolution : When conflicting reports arise (e.g., reaction yields or byproduct profiles), replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and employ tandem MS/MS to trace degradation pathways.

  • Table: Key Reactivity Parameters

    ParameterOptimal RangeImpact on Reaction
    Temperature0–25°CMinimizes racemization
    SolventDMF or DCMEnhances solubility/activation
    CatalystHOBt/DMAPReduces side reactions
    Reaction Time2–4 hoursBalances yield vs. decomposition

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